![molecular formula C16H21BrN2O2 B1379795 [2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide CAS No. 1609399-83-8](/img/structure/B1379795.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound that belongs to the family of aryloxyalkylamines. It has a CAS Number of 1609399-83-8 and a molecular weight of 353.26 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-pyridinylmethyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H . This indicates that the compound has a bromine atom (Br), two oxygen atoms (O), two nitrogen atoms (N), 20 hydrogen atoms (H), and 16 carbon atoms ©.Scientific Research Applications
Neurodegenerative Disease Research
This compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the deterioration of the cholinergic system during Alzheimer’s disease (AD) development . By inhibiting AChE, there is a potential to increase levels of acetylcholine, which could be beneficial for patients with AD.
Molecular Modeling and Crystallography
The geometric structure of the crystal form of this compound has been analyzed and compared with theoretical models, providing insights into molecular interactions and stability . This application is crucial for understanding the compound’s behavior in different environments and can aid in the design of new drugs.
Pharmacophore Development
Due to its structural features, this compound can be included as a pharmacophore group in drug-like molecules, which can exhibit a wide range of biological activities . This makes it a valuable scaffold for developing new therapeutic agents.
Material Science
While specific applications in material science are not directly cited, the compound’s structural properties, such as its solid form and stability at room temperature, suggest potential uses in material synthesis and design .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to identify or quantify similar structures in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.BrH/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14;/h3-7,9,11,17H,8,10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRWSUTLJNAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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